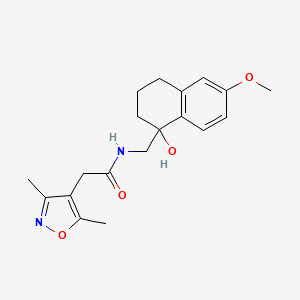![molecular formula C8H13Cl2N3 B2666033 8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride CAS No. 2089258-22-8](/img/structure/B2666033.png)
8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride” is a chemical compound with the CAS Number: 2089258-22-8 . It has a molecular weight of 222.12 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is available, which provides a textual identifier for chemical substances, designed to provide a standard way to encode molecular information .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Synthesis and Characterization Pyrimidines, including structures similar to 8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride, have been extensively studied for their wide range of biological activities, such as anti-inflammatory, anticancer, and anti-allergic effects. A method for synthesizing substituted tetrahydropyrimidine derivatives, which could be related to the compound , involves the reaction of urea and bis(methylthio)methylenemalononitrile, showing potential for anti-inflammatory applications (Gondkar, Deshmukh, & Chaudhari, 2013).
Anti-inflammatory and Anticancer Properties Research has revealed that pyrimidines possess significant anti-inflammatory effects by inhibiting key inflammatory mediators, suggesting a potential therapeutic application for compounds like this compound in treating inflammation-related disorders (Rashid et al., 2021). Furthermore, pyrimidines in various scaffolds, including fused structures, have demonstrated anticancer activities through diverse mechanisms, highlighting their potential as lead compounds for anticancer drug development (Kaur et al., 2014).
Catalysis and Synthetic Applications The development of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds indicates the compound's importance in medicinal and pharmaceutical industries due to its bioavailability and broad synthetic applications. This research direction can provide insights into the synthesis and potential applications of compounds like this compound in drug development (Parmar, Vala, & Patel, 2023).
Medicinal Perspectives Pyrimidine derivatives are recognized for their wide range of pharmacological activities, including antiviral, psychotropic, antimicrobial, antitumor, and anti-inflammatory effects, making them a promising scaffold for the development of new biologically active compounds. This broad pharmacological profile supports the exploration of this compound for various therapeutic applications (Chiriapkin, 2022).
Safety and Hazards
Properties
IUPAC Name |
8-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-6-2-9-3-7-4-10-5-11-8(6)7;;/h4-6,9H,2-3H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNUIELRZUSLJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=CN=CN=C12.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2665950.png)
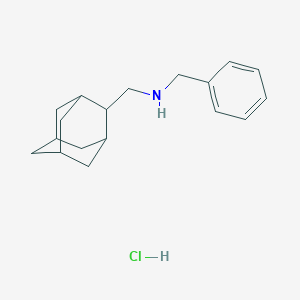

![4-[2-(2-Chlorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2665956.png)
![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2665958.png)
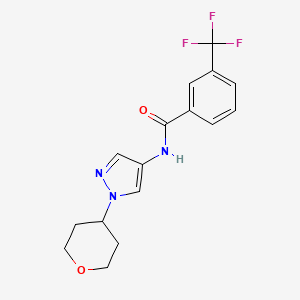
![2-[methyl(prop-2-yn-1-yl)amino]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2665960.png)
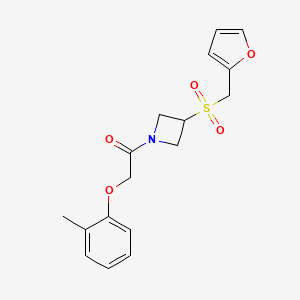
![3-[4-(methylsulfanyl)phenyl]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide](/img/structure/B2665962.png)
![3-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2665963.png)
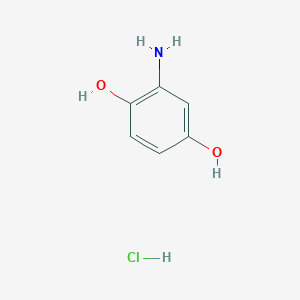
![2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2665968.png)
![Ethyl 2-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2665970.png)
